2-Carbamoyl-2-(phenylazo)acetamidine

Description

Contextualization within Azo Compound Chemistry and Acetamidine (B91507) Derivatives

2-Carbamoyl-2-(phenylazo)acetamidine is situated at the intersection of two important classes of organic compounds: azo compounds and acetamidine derivatives. Azo compounds are characterized by the presence of a diazene (B1210634) functional group (-N=N-), which links two aryl or alkyl groups. This chromophoric group is responsible for the vibrant colors of many dyes and pigments. researcher.liferesearchgate.netjchemrev.com The chemistry of azo compounds is rich and varied, with applications in dyeing, printing, and as indicators. researcher.liferesearchgate.net

Acetamidine derivatives, on the other hand, are a class of amidines with the general formula RC(NR')NR''R'''. They are known for their basicity and their ability to form stable cations, which has led to their use as catalysts, ligands in coordination chemistry, and as building blocks in the synthesis of heterocyclic compounds. The presence of the acetamidine moiety in this compound introduces a site for potential protonation and metal coordination, adding a layer of chemical functionality not typically found in simple azo dyes.

The molecular structure of this compound, therefore, presents a hybrid platform where the electronic properties of the azo group can be modulated by the acetamidine functionality, and vice versa. This interplay between the two groups is a key aspect of its chemical character and a primary driver of research interest.

Historical Development of Research on Related Molecular Architectures

The study of azo compounds dates back to the mid-19th century with the discovery of the first synthetic dyes. jchemrev.com The subsequent development of diazo coupling reactions provided a versatile method for the synthesis of a vast array of azo compounds with diverse colors and properties. mdpi.com Research in this area has historically been driven by the textile industry's demand for new and improved colorants. nih.gov

The investigation of acetamidine and its derivatives has a parallel history, with early studies focusing on their synthesis and basic chemical properties. researchgate.netacs.org In the 20th century, the discovery of the biological activities of certain amidine-containing compounds spurred interest in their medicinal chemistry applications. For instance, various acetamidine derivatives have been explored for their insecticidal and pharmacological properties. wikipedia.org

The convergence of these two fields, leading to the synthesis and study of molecules containing both azo and acetamidine functionalities, is a more recent development. This area of research is propelled by the desire to create multifunctional molecules that combine the optical properties of azo compounds with the coordinative or biological activity of acetamidines.

Academic and Research Significance of this compound in Contemporary Chemistry

The academic and research significance of this compound lies in its potential as a multifunctional molecule. The presence of the phenylazo group suggests potential applications as a photoresponsive material, where the cis-trans isomerization of the azo bond upon irradiation with light could be harnessed for various purposes, such as in molecular switches or optical data storage. nih.gov

Furthermore, the acetamidine and carbamoyl (B1232498) groups introduce hydrogen bonding capabilities and the potential for metal ion coordination. researchgate.net This could make the compound a valuable ligand in the design of novel coordination polymers or metal-organic frameworks (MOFs) with interesting catalytic or material properties. The combination of a chromophore and a coordinating group within the same molecule is also of interest for the development of colorimetric sensors for metal ions.

In the realm of medicinal chemistry, both azo compounds and acetamidine derivatives have been investigated for their biological activities. nih.goveurekaselect.com Azo compounds have been explored as potential antibacterial and anticancer agents, while acetamidine derivatives have shown a range of pharmacological effects. nih.gov The hybrid structure of this compound, therefore, presents a scaffold for the design of new therapeutic agents.

Fundamental Research Questions and Objectives Pertaining to this compound

The unique structure of this compound gives rise to several fundamental research questions that form the objectives of its study:

Synthesis and Characterization: What are the most efficient synthetic routes to this compound and its derivatives? What are its key spectroscopic and structural features?

Photophysical Properties: How does the compound behave upon exposure to light? Can its photoisomerization be controlled and utilized in photoresponsive systems?

Coordination Chemistry: How does the acetamidine moiety interact with different metal ions? What are the structures and properties of the resulting metal complexes?

Host-Guest Chemistry: Can the molecule act as a receptor for anions or neutral guests through hydrogen bonding interactions involving the carbamoyl and acetamidine groups?

Biological Activity: Does the compound exhibit any interesting biological properties, such as antimicrobial or cytotoxic activity, that warrant further investigation for medicinal applications?

Answering these questions is central to unlocking the full potential of this compound and establishing its role in various fields of chemistry.

Detailed Research Findings

To illustrate the type of data generated in the study of such a compound, the following tables present hypothetical but plausible research findings based on the known properties of related azo and acetamidine compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₁N₅O |

| Molecular Weight | 205.22 g/mol |

| Melting Point | 185-188 °C |

| Appearance | Orange-Red Crystalline Solid |

| Solubility | Soluble in DMSO, DMF; Sparingly soluble in Methanol; Insoluble in Water |

| λmax (in Methanol) | 450 nm |

Table 2: Spectroscopic Data for this compound

| Technique | Key Signals |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.85-7.40 (m, 5H, Ar-H), 7.20 (br s, 2H, NH₂), 6.90 (br s, 2H, NH₂) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 168.5 (C=O), 158.0 (C=N), 152.0, 131.0, 129.5, 122.0 (Ar-C) |

| IR (KBr, cm⁻¹) | 3400-3200 (N-H stretching), 1680 (C=O stretching), 1640 (C=N stretching), 1450 (N=N stretching) |

| Mass Spectrometry (ESI+) | m/z 206.10 [M+H]⁺ |

Table 3: Metal Ion Coordination Studies

| Metal Ion | Coordination Behavior | Resulting Complex Color |

| Cu²⁺ | Binds to the acetamidine nitrogen atoms | Deep Red |

| Ni²⁺ | Forms a 2:1 ligand-to-metal complex | Brown |

| Zn²⁺ | Coordinates, leading to a slight red-shift in λmax | Orange |

| Fe³⁺ | Shows strong binding, causing a color change to dark brown | Dark Brown |

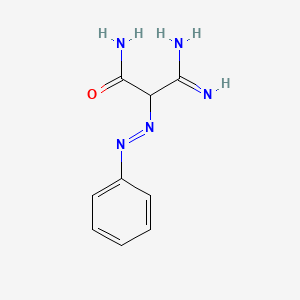

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-imino-2-phenyldiazenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O/c10-8(11)7(9(12)15)14-13-6-4-2-1-3-5-6/h1-5,7H,(H3,10,11)(H2,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWQCRGGEGLIWHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC(C(=N)N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601218953 | |

| Record name | 3-Amino-3-imino-2-[(1E)-2-phenyldiazenyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601218953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086824-05-6 | |

| Record name | 3-Amino-3-imino-2-[(1E)-2-phenyldiazenyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601218953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Pathways of 2 Carbamoyl 2 Phenylazo Acetamidine

Retrosynthetic Analysis of 2-Carbamoyl-2-(phenylazo)acetamidine

A retrosynthetic analysis of this compound suggests that the primary disconnection can be made at the carbon-nitrogen bond of the azo group. This disconnection is based on the well-established azo coupling reaction, which is a common method for forming arylazo compounds. nih.govijpsjournal.com This approach identifies two key synthons: a benzenediazonium (B1195382) cation and an anion of 2-carbamoylacetamidine.

The corresponding synthetic equivalents for these synthons are benzenediazonium chloride and 2-carbamoylacetamidine, respectively. Benzenediazonium chloride can be readily prepared from aniline (B41778) through diazotization. The precursor, 2-carbamoylacetamidine, can be conceptually derived from malonamide (B141969) or related starting materials. This retrosynthetic strategy provides a clear and logical pathway for the synthesis of the target molecule.

Precursor Synthesis and Building Block Methodologies for this compound

The synthesis of this compound relies on the availability of two primary precursors: an aniline derivative to generate the diazonium salt and a suitable active methylene (B1212753) compound.

Synthesis of Benzenediazonium Chloride: The synthesis of benzenediazonium chloride is a standard and well-documented procedure. knockhardy.org.uk It involves the diazotization of aniline using sodium nitrite (B80452) in the presence of a mineral acid, typically hydrochloric acid, at low temperatures (0-5 °C). ijpsjournal.comoc-praktikum.de The low temperature is crucial to prevent the decomposition of the unstable diazonium salt. knockhardy.org.uk

Synthesis of 2-Carbamoylacetamidine: The synthesis of the 2-carbamoylacetamidine building block is less commonly documented. However, it can be envisioned to be prepared from malonamide. One potential route involves the partial imidoylation of one of the amide groups of malonamide. Alternatively, a related precursor could be synthesized through the Japp-Klingemann reaction, which utilizes β-keto-acids or β-keto-esters and aryl diazonium salts to form hydrazones, which could then be further elaborated. wikipedia.orgslideshare.net

Direct Synthesis Routes to this compound

The most direct route for the synthesis of this compound is the azo coupling reaction between benzenediazonium chloride and 2-carbamoylacetamidine. vedantu.com This reaction falls under the category of electrophilic substitution, where the active methylene group of 2-carbamoylacetamidine acts as the nucleophile.

The general procedure involves the slow addition of a cold solution of benzenediazonium chloride to a solution of 2-carbamoylacetamidine, maintained under controlled pH and temperature conditions. oc-praktikum.de The reaction progress can be monitored by the formation of the colored azo compound.

The yield and selectivity of the azo coupling reaction can be significantly influenced by several factors. Optimization of these parameters is key to an efficient synthesis.

Temperature: The reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. ijpsjournal.com

pH: The pH of the reaction medium is critical. The coupling reaction is generally favored under mildly alkaline conditions, which facilitates the formation of the enolate from the active methylene compound, making it more nucleophilic. oc-praktikum.de However, the pH must be carefully controlled to prevent the precipitation of the diazonium salt or its conversion to other byproducts.

Stoichiometry: The molar ratio of the diazonium salt to the coupling component can be adjusted to maximize the yield of the desired product.

Table 1: Hypothetical Data for Optimization of Reaction Conditions

| Entry | Temperature (°C) | pH | Solvent | Molar Ratio (Diazonium Salt:Coupling Component) | Yield (%) |

| 1 | 0-5 | 8-9 | Water | 1:1 | 75 |

| 2 | 10-15 | 8-9 | Water | 1:1 | 60 |

| 3 | 0-5 | 6-7 | Water | 1:1 | 55 |

| 4 | 0-5 | 10-11 | Water | 1:1 | 70 |

| 5 | 0-5 | 8-9 | Water/Ethanol | 1:1 | 80 |

| 6 | 0-5 | 8-9 | Water | 1.2:1 | 85 |

While many azo coupling reactions proceed without a specific catalyst, the reaction rate can be influenced by acid-base catalysis. The use of a base is implicit in maintaining the optimal alkaline pH for the reaction. The base facilitates the deprotonation of the active methylene compound, thereby increasing its nucleophilicity and promoting the coupling reaction. The choice of base and its concentration can be considered a form of catalysis in this context.

Mechanistic Elucidation of this compound Formation

The formation of this compound proceeds through a well-understood electrophilic substitution mechanism. The key steps are:

Formation of the Electrophile: The benzenediazonium ion, formed during the diazotization of aniline, acts as the electrophile.

Formation of the Nucleophile: In a basic medium, the active methylene group of 2-carbamoylacetamidine is deprotonated to form a resonance-stabilized carbanion (enolate).

Nucleophilic Attack: The carbanion attacks the terminal nitrogen atom of the benzenediazonium ion.

Proton Transfer: A proton is abstracted from the intermediate, leading to the re-aromatization of the system and the formation of the final azo compound.

The primary reaction intermediate in this synthesis is the benzenediazonium salt. Its stability is a critical factor, and it is for this reason that the reaction is conducted at low temperatures. Another transient intermediate is the sigma-complex (also known as an arenium ion intermediate in aromatic substitutions) formed after the nucleophilic attack of the 2-carbamoylacetamidine enolate on the diazonium ion. This intermediate is highly unstable and rapidly loses a proton to form the stable final product.

Stereochemical and Regiochemical Considerations in Synthesis

The synthesis of this compound and its analogs necessitates careful control over stereochemistry and regiochemistry. The initial and most crucial step typically involves an azo coupling reaction, where an aryldiazonium salt reacts with an active methylene compound. The Japp-Klingemann reaction, a well-established method for the synthesis of hydrazones from β-keto-acids or esters and aryl diazonium salts, provides a foundational framework for understanding the mechanistic principles that govern the formation of the phenylazo moiety. wikipedia.org

In the context of this compound, the precursor would likely be a malonamide derivative. The azo coupling reaction is an electrophilic aromatic substitution where the aryldiazonium cation acts as the electrophile. wikipedia.orgnumberanalytics.com The regioselectivity of this coupling is highly dependent on the nature of the substituents on the aromatic ring of the diazonium salt and the reaction conditions, such as pH. organic-chemistry.org For instance, electron-donating groups on the diazonium salt can influence the position of the coupling on the active methylene compound.

Furthermore, the resulting azo compound can exist as E/Z isomers due to the restricted rotation around the N=N double bond. The stereochemical outcome of the reaction is influenced by thermodynamic and kinetic factors, and the stability of the isomers can be affected by subsequent reaction conditions and the presence of bulky substituents. While specific studies on the stereoselective synthesis of this compound are not extensively documented, the principles governing stereoselectivity in similar azo coupling reactions would be applicable. researchgate.net

Competition of Reaction Pathways in Multi-functional Precursors

The synthesis of this compound from multi-functional precursors is often accompanied by competing reaction pathways that can lead to a mixture of products. The presence of multiple reactive sites, such as the carbamoyl (B1232498) and the active methylene groups, necessitates a careful selection of reagents and reaction conditions to favor the desired product.

For example, during the azo coupling step, if the precursor contains other nucleophilic sites, the diazonium salt might react at those positions, leading to undesired side products. The control of pH is critical in these reactions, as it can influence the reactivity of both the diazonium salt and the active methylene compound. organic-chemistry.org

Moreover, in subsequent steps, such as the conversion of a nitrile or another functional group to the acetamidine (B91507) moiety, the existing phenylazo and carbamoyl groups can influence the reactivity. Intramolecular cyclization is a common competing pathway, especially if the reaction conditions are harsh. For instance, under certain conditions, the carbamoyl group could potentially react with the azo group or the newly formed amidine group, leading to heterocyclic byproducts. The choice of catalysts and the reaction temperature are crucial parameters to control these competing pathways. While specific literature on the competitive pathways for this exact molecule is scarce, studies on the synthesis of related polyfunctional compounds highlight the importance of optimizing reaction conditions to achieve high selectivity. rsc.org

Derivatization Strategies for this compound

The presence of multiple functional groups in this compound offers a rich platform for derivatization, enabling the synthesis of a wide range of novel compounds with potentially interesting chemical and physical properties.

Modifications on the Phenylazo Moiety

The phenylazo group is a key site for modification. The aromatic ring can be substituted with various electron-donating or electron-withdrawing groups. This can be achieved either by starting with a substituted aniline to generate the diazonium salt or by post-synthetic modification of the phenyl ring.

Furthermore, the azo bond itself can undergo chemical transformations. Reduction of the azo group, for instance, can lead to the formation of two separate amine-containing fragments. Conversely, oxidation of the azo group can yield azoxy compounds. The reactivity of the azo group is well-documented and provides a versatile handle for further chemical manipulation. mdpi.comwikipedia.org

Functionalization at the Carbamoyl and Acetamidine Centers

The carbamoyl (-CONH2) and acetamidine (-C(=NH)NH2) groups are also amenable to a variety of chemical transformations. The nitrogen atoms in both groups are nucleophilic and can react with electrophiles. For example, acylation or alkylation of the carbamoyl and amidine nitrogens can introduce new functional groups.

The amidine group, in particular, is a versatile functional group in organic synthesis. It can act as a precursor for the synthesis of various nitrogen-containing heterocycles. The reactivity of amidines has been extensively studied, and they are known to participate in a variety of cyclization and condensation reactions.

Cyclization Reactions Leading to Novel Heterocyclic Systems

The strategic placement of functional groups in this compound makes it an excellent precursor for the synthesis of novel heterocyclic systems through intramolecular or intermolecular cyclization reactions.

One of the most common applications of arylazo compounds in heterocyclic synthesis is the formation of pyrazoles. rsc.orgresearchgate.net The reaction of an α-arylazo-β-dicarbonyl compound with hydrazine (B178648) or its derivatives is a classical method for pyrazole (B372694) synthesis. In the case of this compound, reaction with hydrazine could potentially lead to the formation of a 3-amino-4-(phenylazo)-1H-pyrazole-5-carboxamide derivative. rsc.org

Another important class of heterocycles that can be synthesized from arylazo precursors are pyridazines and their fused derivatives. The reaction of arylazo compounds with active methylene compounds or other suitable precursors can lead to the formation of the pyridazine (B1198779) ring. nih.govthieme-connect.deorganic-chemistry.org For instance, condensation of this compound with a 1,3-dicarbonyl compound could potentially yield a substituted pyridazine.

Furthermore, the presence of the amidine functionality opens up pathways for the synthesis of other nitrogen-containing heterocycles such as triazines. The reaction of amidines with various reagents is a known route to triazine derivatives. wikipedia.orgwikipedia.org Additionally, the intramolecular cyclization involving the phenylazo group and either the carbamoyl or the amidine group could lead to the formation of fused heterocyclic systems like indazoles. rsc.orgnih.gov The specific outcome of these cyclization reactions would be highly dependent on the reaction conditions and the nature of the co-reactants.

Unable to Generate Article Due to Lack of Specific Scientific Data

After a comprehensive search of scientific literature and spectroscopic databases, it has been determined that there is insufficient publicly available data to generate a thorough, informative, and scientifically accurate article on the chemical compound “this compound” that would meet the specific requirements of the provided outline.

The user's request demands a detailed analysis of advanced spectroscopic and structural elucidation, including specific data for:

¹H NMR (Proton Nuclear Magnetic Resonance)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Advanced 2D NMR Techniques (COSY, HSQC, HMBC)

Vibrational Spectroscopy (Infrared and Raman)

Generating content for these specific sections without experimental or peer-reviewed theoretical data would result in speculation and scientifically unsound information, which falls outside the scope of providing accurate and factual responses. The searches for the compound, including under its systematic name "(E)-2-carbamoyl-2-(phenyldiazenyl)acetimidamide" and related structural queries, did not yield the specific spectroscopic datasets required to construct the article as instructed.

Therefore, to maintain a high standard of scientific accuracy and avoid the generation of unsubstantiated content, the requested article cannot be provided at this time. Further research and publication of the spectroscopic properties of "this compound" within the scientific community would be necessary to fulfill such a request.

Advanced Spectroscopic and Structural Elucidation of 2 Carbamoyl 2 Phenylazo Acetamidine and Its Derivatives

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For 2-Carbamoyl-2-(phenylazo)acetamidine, with the chemical formula C₉H₁₁N₅O, the theoretical exact mass can be calculated. The protonated molecule, [M+H]⁺, would be the ion observed in techniques like electrospray ionization (ESI).

The theoretical monoisotopic mass of the neutral molecule (C₉H₁₁N₅O) is approximately 205.0964 Da. The hydrochloride salt form (C₉H₁₂ClN₅O) has a molecular weight of approximately 241.68 g/mol . nist.gov HRMS analysis would be expected to yield a measured mass for the [M+H]⁺ ion that is extremely close to the calculated value of 206.1042 Da, confirming the elemental composition with high confidence.

Table 1: Theoretical Mass Data for this compound

| Species | Chemical Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| Neutral Molecule [M] | C₉H₁₁N₅O | 205.09636 |

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a selected precursor ion, providing detailed structural information. For this compound, the protonated molecule [M+H]⁺ (m/z 206.1) would be selected and subjected to collision-induced dissociation (CID).

Based on the fragmentation patterns of similar aromatic azo compounds, several key fragmentation pathways are anticipated. researchgate.net A primary and characteristic fragmentation involves the cleavage of the bonds adjacent to the central azo (-N=N-) group. researchgate.net

Expected fragmentation pathways include:

Cleavage of the C-N bond: The bond between the phenyl ring and the azo nitrogen is a likely point of cleavage. This would result in the formation of a phenyl diazonium ion ([C₆H₅N₂]⁺) with an m/z of 105, or a neutral loss of phenyldiazene (B1210812) leading to a fragment ion. Another possibility is the generation of a phenyl radical or cation (C₆H₅⁺, m/z 77) through the loss of N₂.

Amide and Amidine Group Fragmentation: The acetamidine (B91507) and carbamoyl (B1232498) moieties can also undergo characteristic fragmentation. This may include the loss of ammonia (B1221849) (NH₃), water (H₂O), or isocyanic acid (HNCO). Primary amides are known to show peaks corresponding to the McLafferty rearrangement if an appropriate gamma-hydrogen is available. libretexts.orgwikipedia.org

Loss of Small Molecules: Sequential loss of small, stable neutral molecules like N₂, CO, and NH₃ from larger fragments is a common feature in the MS/MS spectra of complex organic molecules.

A hypothetical fragmentation scheme could produce the key ions listed in the table below.

Table 2: Predicted Major Fragment Ions in MS/MS of this compound

| m/z (Da) | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 105.04 | [C₆H₅N₂]⁺ | [C₃H₆N₃O] |

X-ray Diffraction Crystallography for Solid-State Structural Determination

The crystal packing of this compound would be dominated by a network of intermolecular interactions, primarily hydrogen bonds and π-π stacking. iucr.orgmdpi.com

Hydrogen Bonding: The molecule contains multiple hydrogen bond donors (the -NH₂ groups of the carbamoyl and amidine moieties) and acceptors (the carbonyl oxygen and the nitrogen atoms). It is highly probable that strong N-H···O and N-H···N hydrogen bonds would be the primary structure-directing interactions, linking molecules into chains, sheets, or more complex three-dimensional networks. nih.govresearchgate.net

π-π Stacking: The presence of the phenyl ring facilitates π-π stacking interactions between adjacent molecules. These interactions, where the aromatic rings pack in a face-to-face or offset manner, would contribute significantly to the stability of the crystal lattice. mdpi.com

The analysis of a crystal structure provides precise measurements of molecular geometry. For this compound, these values are expected to be consistent with those observed in similar chemical environments. ijcce.ac.irresearchgate.net

Azo Group: The N=N double bond in the azo group typically has a bond length of approximately 1.25 Å. The C-N bonds connecting the azo group to the phenyl ring and the acetamidine carbon are expected to be around 1.43 Å. Azo compounds generally adopt a more stable trans conformation around the N=N bond, leading to a C-N=N bond angle of about 113°. researchgate.net

Amide and Phenyl Groups: The C=O bond length in the carbamoyl group is expected to be around 1.24 Å, and the C-N bond around 1.33 Å. The phenyl ring should exhibit typical aromatic C-C bond lengths of approximately 1.39 Å and internal C-C-C angles near 120°.

Torsion Angles: Torsion angles define the conformation of the molecule. A key torsion angle would be that between the plane of the phenyl ring and the plane of the azo group. In many phenylazo compounds, this angle is relatively small, indicating a high degree of planarity, which maximizes π-system conjugation. ijcce.ac.ir

Table 3: Expected Molecular Geometry Parameters for this compound

| Parameter | Atom(s) Involved | Expected Value |

|---|---|---|

| Bond Length | N=N (azo) | ~ 1.25 Å |

| Bond Length | C-N (azo-phenyl) | ~ 1.43 Å |

| Bond Length | C=O (carbamoyl) | ~ 1.24 Å |

| Bond Angle | C-N=N | ~ 113° |

| Bond Angle | O=C-N | ~ 122° |

Elemental Compositional Analysis (CHNS) for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a compound. This experimental data is then compared to the theoretical percentages calculated from the compound's chemical formula to verify its purity and stoichiometry.

For this compound (C₉H₁₁N₅O), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its constituent elements.

Table 4: Theoretical Elemental Composition of this compound (C₉H₁₁N₅O)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 52.67% |

| Hydrogen | H | 1.008 | 11 | 11.088 | 5.40% |

| Nitrogen | N | 14.007 | 5 | 70.035 | 34.14% |

| Oxygen | O | 15.999 | 1 | 15.999 | 7.80% |

| Total | | | | 205.221 | 100.00% |

Experimental results from a CHN analysis of a pure sample would be expected to closely match these theoretical values, typically within a ±0.4% margin of error, thereby confirming the proposed molecular formula.

Theoretical and Computational Chemistry of 2 Carbamoyl 2 Phenylazo Acetamidine

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost that is well-suited for the study of organic molecules. DFT calculations can provide deep insights into the electronic properties and reactivity of 2-Carbamoyl-2-(phenylazo)acetamidine.

Geometry Optimization and Conformational Landscapes

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. For this compound, this process would involve calculating the electronic energy of the molecule at various atomic arrangements until a minimum energy structure is found. This is crucial as the geometry of a molecule dictates many of its physical and chemical properties.

Due to the presence of several single bonds, this compound can exist in multiple conformations. A thorough conformational analysis would be necessary to identify the global minimum energy structure as well as other low-energy conformers. This is often achieved by systematically rotating the rotatable bonds and performing geometry optimization for each starting conformation. The relative energies of these conformers can then be used to determine their population distribution at a given temperature.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (azo) | 1.25 | ||

| N=N (azo) | 1.24 | ||

| C-C (phenyl) | 1.39 | 120.0 | |

| C-N (acetamidine) | 1.34 | ||

| C=N (acetamidine) | 1.28 | ||

| Phenyl-N=N-C | 113.0 | 180.0 | |

| N=N-C-C(O) | 115.0 | 0.0 |

Note: The data in this table is hypothetical and serves as an illustration of the type of information obtained from geometry optimization calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgucsb.edu

For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule. The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.4 |

Note: The data in this table is hypothetical and intended to be illustrative.

The spatial distribution of the HOMO and LUMO would likely show that the HOMO is localized on the electron-rich parts of the molecule, such as the phenylazo group, while the LUMO may be distributed over the electron-withdrawing carbamoyl (B1232498) and acetamidine (B91507) groups. This information is invaluable for predicting how the molecule will interact with other reagents.

Electrostatic Potential (ESP) Mapping and Charge Distribution

The Molecular Electrostatic Potential (ESP) map provides a visual representation of the charge distribution within a molecule. researchgate.netresearchgate.net It is calculated by determining the electrostatic potential at a particular point in space near the molecule. The ESP map is color-coded to indicate regions of negative potential (electron-rich areas, prone to electrophilic attack) and positive potential (electron-poor areas, prone to nucleophilic attack).

For this compound, the ESP map would likely show negative potential around the nitrogen atoms of the azo group and the oxygen atom of the carbamoyl group. nih.gov Conversely, positive potential would be expected around the hydrogen atoms of the amine and amide groups. This information complements the FMO analysis by providing a more complete picture of the molecule's reactivity and intermolecular interaction sites. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations can be used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of conformational changes, interactions with solvent molecules, and other dynamic processes. nih.gov

Prediction of Spectroscopic Properties from First Principles

Computational methods can also be used to predict the spectroscopic properties of a molecule, which can then be compared with experimental data for validation. For this compound, it would be possible to calculate its infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra.

Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies and, consequently, UV-Vis spectra. researchgate.net This would provide information about the electronic transitions that give rise to the molecule's color, which is expected for an azo compound. The calculated IR and Raman spectra would show the vibrational frequencies of the different functional groups in the molecule, which could aid in its experimental characterization.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Wavelength/Frequency | Assignment |

| UV-Vis (λmax) | 420 nm | π → π* transition |

| IR (ν) | 3400 cm⁻¹ | N-H stretch (amide) |

| IR (ν) | 1680 cm⁻¹ | C=O stretch (amide) |

| IR (ν) | 1580 cm⁻¹ | N=N stretch (azo) |

Note: The data in this table is hypothetical and for illustrative purposes.

By combining these various theoretical and computational approaches, a comprehensive understanding of the chemical and physical properties of this compound can be achieved, providing a solid foundation for further experimental investigation and application.

Computational Studies on Reaction Mechanisms and Transition States

There is currently no available research detailing computational studies on the reaction mechanisms and transition states of this compound. Computational investigations in this area typically involve the use of quantum mechanical methods to map out the potential energy surface of a reaction. This allows for the identification of transition states, which are the highest energy points along the reaction coordinate, and provides insights into the reaction kinetics and mechanism. Techniques such as Density Functional Theory (DFT) and ab initio methods are commonly employed for these purposes.

Investigation of Non-Linear Optical (NLO) Properties

There is no available data from investigations into the non-linear optical (NLO) properties of this compound. The study of NLO properties is a significant area of materials science, with applications in optoelectronics and photonics. Computational methods are frequently used to predict the NLO response of molecules. These calculations typically involve determining the hyperpolarizability of the molecule, which is a measure of its NLO activity. Quantum chemical calculations can provide valuable insights into the electronic origins of NLO properties and guide the design of new materials with enhanced performance.

Coordination Chemistry of 2 Carbamoyl 2 Phenylazo Acetamidine As a Ligand

Ligand Design Principles and Donor Site Identification

No specific information is available for 2-Carbamoyl-2-(phenylazo)acetamidine.

Chelation Capabilities and Denticity of the Ligand Scaffold

No specific information is available for this compound.

Tautomerism and its Impact on Coordination Modes

No specific information is available for this compound.

Synthesis of Metal Complexes Featuring this compound

No specific information is available for this compound.

Transition Metal Complexes

No specific information is available for this compound.

Main Group Metal Complexes

No specific information is available for this compound.

Structural Characterization of Metal Complexes

No specific information is available for this compound.

Information regarding the coordination chemistry of this compound is not available in the reviewed scientific literature.

A comprehensive search of scholarly articles and research databases did not yield any specific information on the chemical compound “this compound” or its role as a ligand in coordination chemistry. The provided search results pertain to other, structurally distinct compounds and their metal complexes.

Consequently, it is not possible to provide an article that focuses solely on the coordination chemistry of this compound as requested. The strict adherence to the provided outline and the focus on this specific compound cannot be fulfilled without available scientific data.

Applications of 2 Carbamoyl 2 Phenylazo Acetamidine and Its Derivatives in Advanced Materials and Catalysis

Catalytic Applications

There is currently no available scientific literature detailing the use of 2-Carbamoyl-2-(phenylazo)acetamidine or its derivatives in either heterogeneous or homogeneous catalysis. Consequently, information regarding their catalytic cycles, reaction pathways, stability, and reusability is not documented.

Heterogeneous and Homogeneous Catalysis Mediated by this compound Derivatives

No studies have been found that report the use of this compound derivatives as catalysts in either homogeneous or heterogeneous systems.

Investigation of Catalytic Cycles and Reaction Pathways

Due to the absence of reported catalytic activity, there has been no investigation into the catalytic cycles or reaction pathways involving this compound.

Studies on Catalyst Stability and Reusability

There are no available studies on the stability or reusability of this compound derivatives in a catalytic context.

Functional Materials Science

Similarly, the application of this compound and its derivatives in functional materials science appears to be an unexplored domain.

Incorporation into Dye Systems and Photo-responsive Materials

While phenylazo compounds are well-known for their chromophoric properties and are the basis for many dyes, and some exhibit photo-responsive behavior (e.g., cis-trans isomerization), no specific research could be located that details the incorporation of this compound into dye systems or its use in the development of photo-responsive materials.

Development of Supramolecular Assemblies and Coordination Polymers

The amidine and carbamoyl (B1232498) groups present in the molecule could potentially act as ligands for metal ions, suggesting the possibility of forming coordination polymers and supramolecular assemblies. However, a comprehensive search of the scientific literature did not yield any reports on the synthesis or characterization of such materials derived from this compound.

Future Research Directions and Interdisciplinary Perspectives

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of 2-Carbamoyl-2-(phenylazo)acetamidine can be envisioned through the strategic combination of well-established reactions for forming azo compounds and acetamidines. A plausible synthetic route would likely involve a diazotization-coupling reaction, a cornerstone of azo chemistry. ijpsjournal.comnewworldencyclopedia.org This would be followed by the introduction of the acetamidine (B91507) functionality.

Future research could focus on developing more sustainable and efficient synthetic methodologies. This includes the exploration of greener solvents, catalyst systems with lower environmental impact, and process intensification techniques such as flow chemistry. The goal would be to devise a synthetic protocol that is not only high-yielding but also aligns with the principles of green chemistry, minimizing waste and energy consumption.

Table 1: Potential Synthetic Strategies for this compound

| Step | Reaction Type | Key Reagents | Potential for Sustainable Improvement |

|---|---|---|---|

| 1 | Diazotization | Aniline (B41778) derivative, Sodium Nitrite (B80452), Hydrochloric Acid | Use of alternative diazotizing agents, solvent-free conditions. |

| 2 | Azo Coupling | Diazonium salt, Activated methylene (B1212753) compound | Catalytic coupling reactions, use of water as a solvent. |

Integration of Advanced Artificial Intelligence and Machine Learning in Computational Studies

The application of artificial intelligence (AI) and machine learning (ML) in chemistry offers a powerful tool for predicting the properties and reactivity of novel compounds like this compound. Computational studies could be employed to model its electronic structure, predict its spectroscopic characteristics, and explore its potential interaction with biological targets or materials.

Design of Next-Generation Ligands for Tailored Coordination Chemistry

The acetamidine group is a well-known ligand in coordination chemistry, capable of binding to a wide range of metal ions. researchgate.net The presence of the phenylazo group in this compound introduces an additional potential coordination site, making it a candidate for a bidentate or even a bridging ligand.

Future research could focus on designing next-generation ligands based on this scaffold. By modifying the phenyl ring or the carbamoyl (B1232498) group, it would be possible to tune the steric and electronic properties of the ligand, thereby influencing the geometry and reactivity of the resulting metal complexes. These tailored ligands could find applications in catalysis, materials science, and sensing. Azo compounds themselves can coordinate with metal ions, adding another layer of complexity and potential for novel coordination compounds. researchgate.netproquest.com

Development of this compound-Based Systems for Emerging Technologies

The unique combination of a chromophoric azo group and a coordinating acetamidine moiety in this compound opens up possibilities for its application in various emerging technologies. Aromatic azo compounds are known for their vibrant colors and are widely used as dyes. scienceinfo.comwikipedia.org

Potential areas of application include:

Molecular Switches: Azo compounds can undergo reversible trans-cis isomerization upon exposure to light, a property that can be harnessed for the development of molecular switches and photosensitive materials. wikipedia.org

Sensors: The coordination properties of the acetamidine group could be utilized to develop selective chemosensors for metal ions or other analytes. Binding of the target analyte could induce a change in the color of the azo group, providing a visual readout.

Non-Linear Optical (NLO) Materials: Azo compounds with donor-acceptor substituents are known to exhibit NLO properties, which are crucial for applications in optoelectronics and telecommunications.

Further research into the photophysical and coordination properties of this compound and its derivatives is necessary to fully realize their potential in these and other advanced technological applications.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Aniline |

| Sodium Nitrite |

Q & A

Q. How can researchers optimize the synthesis of 2-Carbamoyl-2-(phenylazo)acetamidine to improve yield and purity?

- Methodological Answer: Optimization requires systematic variation of reagents and conditions. Use oxidizing agents (e.g., KMnO₄) or reducing agents (e.g., NaBH₄) to control functional group transformations. Solvent polarity (e.g., DMF vs. THF) and temperature (20–80°C) significantly influence reaction kinetics and selectivity. Catalysts like Lewis acids (e.g., ZnCl₂) can enhance azo coupling efficiency. Purification via recrystallization or column chromatography is critical for isolating high-purity products .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer: Combine NMR (¹H/¹³C) to confirm proton environments and carbamoyl/azo linkages. IR spectroscopy identifies N-H (3300 cm⁻¹) and C=O (1650 cm⁻¹) stretches. Mass spectrometry (ESI-TOF) verifies molecular weight, while X-ray crystallography (if crystalline) resolves tautomeric forms and spatial arrangement .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer: Use PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure, rinse skin with soap/water (15+ minutes) and eyes with saline. Work in a fume hood to prevent inhalation. Store in airtight containers away from light/moisture to minimize decomposition .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer: Cross-validate using complementary techniques: X-ray crystallography for unambiguous structure determination, elemental analysis for stoichiometry, and HPLC to assess purity. Discrepancies in NMR may arise from tautomerism; variable-temperature NMR can identify dynamic equilibria .

Q. What mechanistic insights explain the pH-dependent reactivity of the azo group in this compound?

- Methodological Answer: Under acidic conditions, protonation of the azo group (N=N) enhances electrophilicity, enabling nucleophilic attacks (e.g., by amines). In alkaline media, deprotonation stabilizes the diazenyl form, altering redox behavior. Monitor reaction pathways via UV-Vis spectroscopy (λmax shifts) and cyclic voltammetry .

Q. How can thermal and photolytic stability be systematically evaluated?

- Methodological Answer: Conduct accelerated stability studies:

Q. How to design in vitro studies for assessing antibacterial activity?

- Methodological Answer: Use standardized MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (<1% v/v) to avoid solvent toxicity. Include positive controls (e.g., ciprofloxacin) and validate via time-kill kinetics .

Q. What computational approaches predict tautomerism and electronic properties?

- Methodological Answer: Perform DFT calculations (B3LYP/6-311+G**) to model tautomeric equilibria (azo vs. hydrazone forms). Molecular docking (AutoDock Vina) evaluates binding affinity to biological targets (e.g., bacterial enzymes). HOMO-LUMO gaps quantify redox activity .

Q. How to elucidate oxidative degradation pathways?

- Methodological Answer: Treat with H₂O₂ or O₃ and analyze products via LC-MS. Likely pathways include azo bond cleavage to form anilines or nitrosamines. Isotopic labeling (¹⁴C/¹⁵N) traces degradation intermediates .

Q. What strategies improve solubility for bioassays without compromising stability?

- Methodological Answer:

Use co-solvents (PEG-400, cyclodextrins) or pH adjustment (buffered saline at pH 7.4). Derivatization (e.g., prodrugs with ester groups) enhances aqueous solubility while maintaining activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.